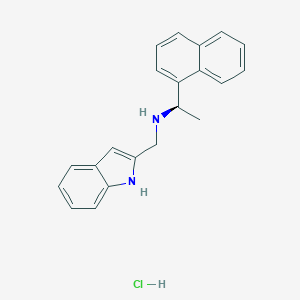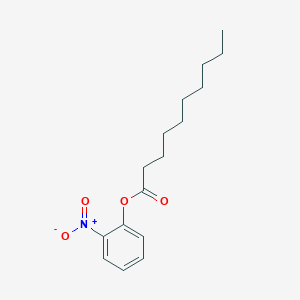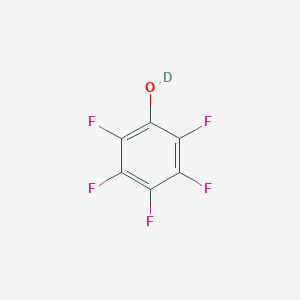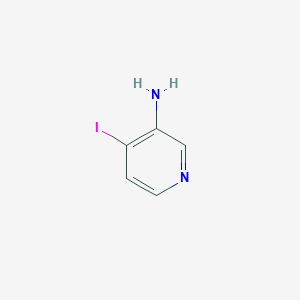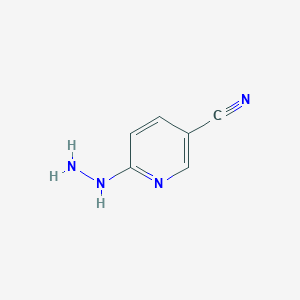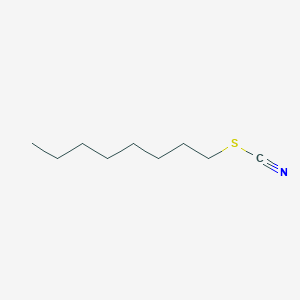
辛硫氰酸辛酯
描述
Octyl thiocyanate, also known as Thiocyanic acid, octyl ester, is a compound with the molecular formula C9H17NS and a molecular weight of 171.303 . It is also known by other names such as 1-Thiocyanatooctane, n-Octyl thiocyanate, Octyl rhodanate, and Oktylthiokyanat .
Synthesis Analysis
Octyl thiocyanate can be synthesized from octyl iodide using potassium thiocyanate (KSCN) as a reagent . The synthesis process involves the reaction of octyl iodide with KSCN to form octyl thiocyanate .
Molecular Structure Analysis
The molecular structure of Octyl thiocyanate consists of a chain of eight carbon atoms attached to a thiocyanate group. The IUPAC Standard InChI for Octyl thiocyanate is InChI=1S/C9H17NS/c1-2-3-4-5-6-7-8-11-9-10/h2-8H2,1H3 .
Chemical Reactions Analysis
Octyl thiocyanate can participate in various chemical reactions. For instance, it has been used in the study of the effect of anchor group and alkyl backbone chain on the performance of organic compounds as corrosion inhibitors for aluminum . The study integrated a complete chain of steps incorporating synthesis, electrochemical and surface analyses, and computational modeling .
科学研究应用
Wirojsaengthong 等人 (2021) 在《Talanta》中的一项研究描述了使用比色纸基光致变色传感器检测尿液样品中的硫氰酸盐。该传感器具有很高的灵敏度和选择性,可用于确定吸烟者和非吸烟者的硫氰酸盐水平 (Wirojsaengthong 等人,2021).
徐青等人 (2019) 在《有机化学》中指出,硫氰酸盐广泛用于农药、医药和材料的合成 (徐青等人,2019).
Hailstone 等人 在《影像科学杂志》2003 年的一项研究发现,硫氰酸盐添加到硫敏化的 AgBr 八面体中会影响电子特性,增加过敏乳剂的速度并改变吸收波长 (Hailstone 等人,2003).
Viswanath 等人 (2009) 在《物理化学杂志 B》中报道,硫氰酸盐与脂质界面强烈相互作用,影响脂质链的构象和界面水结构 (Viswanath 等人,2009).
García 等人 (2006) 在《传感器(瑞士巴塞尔)》中开发了一种流通式本体光致变色传感器,使用 5-十八烷酰氧基-2-(4-硝基苯偶氮)苯酚作为指示剂,用于检测水和唾液样品中的硫氰酸盐 (García 等人,2006).
Giinther 等人 (2020) 在《表面科学》中描述了辛硫醇和癸基硫氰酸盐在 Au(111) 表面上的共吸附,这与控制图案化应用中的表面组成有关 (Giinther 等人,2020).
安全和危害
Octyl thiocyanate is a combustible liquid that can cause skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid getting it in eyes, on skin, or on clothing, to avoid ingestion and inhalation, and to avoid dust formation .
属性
IUPAC Name |
octyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-2-3-4-5-6-7-8-11-9-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVYCHQRRXDRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173717 | |
| Record name | Octyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl thiocyanate | |
CAS RN |
19942-78-0 | |
| Record name | Thiocyanic acid, octyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19942-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019942780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl thiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F55XC7W6Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

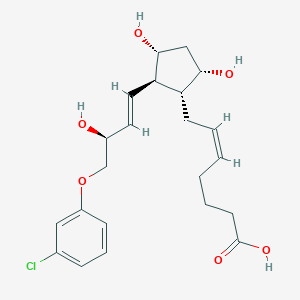
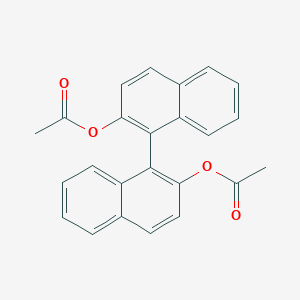
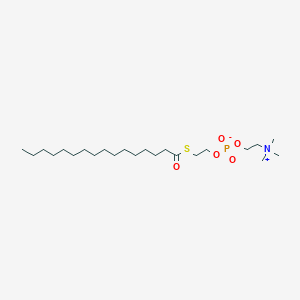
![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
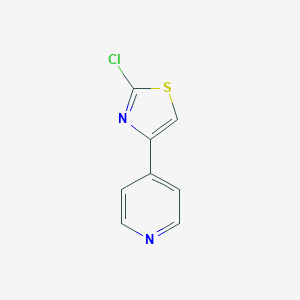
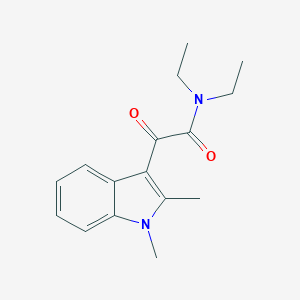
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)
![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)
